molecular formula C12H11ClN2O2 B2923205 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 895930-21-9

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2923205
CAS No.: 895930-21-9
M. Wt: 250.68
InChI Key: ARORRNAWEHMGNN-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 4-methoxy substituent on the aromatic ring and a 4-chloro-1H-pyrazol-1-ylmethyl group at position 2. The methoxy group enhances electron density on the aromatic ring, influencing reactivity and binding interactions, while the pyrazole moiety contributes to hydrogen-bonding capabilities and metabolic stability .

The compound’s discontinued commercial status (as noted by CymitQuimica) suggests challenges in synthesis scalability, stability, or niche applicability compared to other derivatives .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARORRNAWEHMGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 4-methoxybenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the aldehyde group allows for various interactions, including hydrogen bonding and covalent modifications, which can influence the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde and related compounds:

Compound Name Molecular Weight Substituents on Benzaldehyde Pyrazole/Other Substituents Biological Activity/Notes
This compound 321.17 (est.) 4-methoxy 4-chloro-pyrazole Discontinued; potential CYP2A6 inhibition*
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde 321.17 4-methoxy 4-chloro-3-nitro-pyrazole Higher reactivity due to nitro group; no CYP data
4-Methoxybenzaldehyde 136.15 4-methoxy None Reversible inhibitor of CYP2A5/CYP2A6 (IC₅₀ <10 µM)
4-Methylbenzaldehyde 120.15 4-methyl None Reversible CYP2A6 inhibitor; less potent than methoxy analog
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde N/A 4-carbaldehyde Phenoxy, methyl, phenyl groups Structural complexity for agrochemical applications; no CYP data

Key Findings:

Substituent Effects on CYP Inhibition: The 4-methoxy group in benzaldehyde derivatives is critical for reversible inhibition of CYP2A enzymes. 4-Methoxybenzaldehyde inhibits both CYP2A5 and CYP2A6 with similar potency (IC₅₀ <10 µM), while alkyl-substituted analogs (e.g., 4-methylbenzaldehyde) show reduced activity .

Structural Complexity vs. Commercial Viability: Compounds like (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate that increased structural complexity (e.g., phenoxy and phenyl groups) can expand applications in agrochemistry but may complicate synthesis .

Biological Activity

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound characterized by its unique structure, which includes a pyrazole ring and a methoxy-substituted benzaldehyde moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C12H11ClN2O2, with a molecular weight of approximately 250.68 g/mol. Its structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
CAS Number895930-21-9

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrazole with 4-methoxybenzaldehyde using potassium carbonate as a base in dimethylformamide (DMF) under heat. This method allows for the formation of the desired product through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures to this compound showed effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the chlorine atom in the pyrazole ring appears to enhance this activity, possibly due to increased lipophilicity and interaction with microbial membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. It has been noted that compounds containing methoxy groups often demonstrate reduced inflammatory responses in vitro. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. Research findings suggest that this compound can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF7) and colon cancer (HT29) cells. The anticancer activity is likely attributed to its ability to induce apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Among them, this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential .

Case Study 2: Anti-inflammatory Mechanism

A study published in Pharmaceutical Biology investigated the anti-inflammatory effects of several methoxy-substituted compounds. The results showed that this compound significantly reduced the levels of TNF-alpha in LPS-stimulated macrophages, suggesting its role in modulating immune responses .

Case Study 3: Anticancer Activity

In vitro studies conducted on MCF7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed that this was associated with increased apoptosis rates .

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